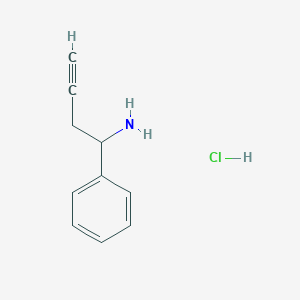

1-Phenylbut-3-yn-1-amine hydrochloride

描述

Significance of the Compound Class in Organic Synthesis

Propargylamines, the class of compounds to which 1-Phenylbut-3-yn-1-amine (B1355056) hydrochloride belongs, are of significant interest in organic synthesis due to their versatile reactivity. nih.govmdpi.com The presence of both an amine and a terminal alkyne within the same molecule allows for a wide range of chemical transformations. mdpi.com These compounds serve as crucial precursors for the synthesis of numerous nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. researchgate.net

The dual functionality of propargylamines enables them to act as both nucleophilic and electrophilic substrates in various reactions, including metal-catalyzed couplings, additions, and cycloadditions. mdpi.com They are frequently employed in multicomponent reactions, such as the A³ coupling (aldehyde-alkyne-amine), which is an efficient, atom-economical method for their synthesis. mdpi.comrsc.org The resulting propargylamine (B41283) can then be converted into a diverse array of more complex molecules, including pyrroles, quinolines, oxazolidinones, and β-lactams. researchgate.netrsc.org

Overview of Research Trajectories for Alkynyl Amine Derivatives

Current research on alkynyl amine derivatives, including propargylamines, is focused on several key areas. A major trajectory involves the development of greener and more efficient synthetic methods. This includes the use of solvent-free reaction conditions and the development of novel catalysts, such as magnetically retrievable nanoparticles, to streamline the synthesis of propargylamines. researchgate.netrsc.org

Another significant research direction is the expansion of their application in the synthesis of complex molecules. acs.org Researchers are exploring new ways to utilize the reactivity of the alkyne and amine groups to construct intricate molecular architectures. mdpi.comresearchgate.net This includes the development of selective cyclization and isomerization reactions to produce functionalized quinolines and other heterocycles. mdpi.com Furthermore, the unique properties of propargylamines are being harnessed in materials science, for instance, in the synthesis of high-performance benzoxazine (B1645224) resins with low polymerization temperatures. rsc.org The ability to introduce an alkyne functionality into complex molecules via C-H alkynylation is also a burgeoning area of research, as it provides a versatile handle for further chemical modification. acs.org

Academic Relevance of 1-Phenylbut-3-yn-1-amine Hydrochloride as a Synthetic Intermediate

While broad research focuses on the propargylamine class, this compound itself is a relevant subject of study as a specific synthetic intermediate. Its structure, featuring a phenyl group, a secondary amine, and a terminal alkyne, makes it a useful starting material for creating a variety of more complex molecules. For example, it can be used in reactions that modify the alkyne or the amine, or in reactions that involve both functional groups to form new cyclic structures.

The academic interest in this compound is demonstrated by its inclusion in the catalogs of chemical suppliers that serve the research and development communities. bldpharm.comscbt.comscbio.cn Its availability facilitates its use in exploratory synthetic studies. Research involving similar structures, such as the α-alkynylation of cyclic amines, highlights the ongoing investigation into the reactivity of N-propargylic compounds. nih.gov The synthesis of polar aromatic substituted terminal alkynes from propargylamine further underscores the utility of this class of compounds in creating molecules with specific properties for applications like their incorporation into hydrogel systems. mdpi.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₁N·HCl |

| Molecular Weight | 181.66 g/mol |

| CAS Number | 1177093-09-2 |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

1-phenylbut-3-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h1,3-5,7-8,10H,6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKYKRZXFRAGIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596445 | |

| Record name | 1-Phenylbut-3-yn-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177093-09-2 | |

| Record name | 1-Phenylbut-3-yn-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylbut-3-yn-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatization and Chemical Transformations of 1 Phenylbut 3 Yn 1 Amine Hydrochloride

Reactions at the Alkyne Moiety

The terminal alkyne group is a highly versatile functional handle, amenable to a variety of transformations, most notably carbon-carbon bond-forming reactions.

The terminal alkyne is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The reaction involves the [3+2] cycloaddition of the alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent or directly from Cu(I) salts like CuI. wikipedia.orglibretexts.org The amine hydrochloride functionality within the 1-Phenylbut-3-yn-1-amine (B1355056) hydrochloride molecule may even assist in the in situ generation of the active Cu(I) catalyst from Cu(0).

The general scheme for this transformation is as follows:

Illustrative Reaction Scheme for CuAAC

1-Phenylbut-3-yn-1-amine reacts with an organic azide (R-N₃) in the presence of a Copper(I) catalyst to yield a 1,4-disubstituted 1,2,3-triazole.

This reaction is known for its high yields, mild conditions, and tolerance of a wide variety of functional groups, making it possible to couple the amine with a diverse range of azide-containing molecules, from simple organic fragments to complex biomolecules. nih.govarkat-usa.org While copper catalysis typically yields the 1,4-isomer, ruthenium-based catalysts can be employed to selectively produce the 1,5-disubstituted 1,2,3-triazole regioisomer.

Table 1: Potential Azide Coupling Partners for Click Chemistry This table illustrates the types of organic azides that could potentially be reacted with 1-Phenylbut-3-yn-1-amine hydrochloride.

| Azide Compound | Resulting Triazole Structure | Potential Application Area |

|---|---|---|

| Benzyl Azide | 1-(1-Phenylbut-3-yn-1-amine)-4-benzyl-1H-1,2,3-triazole | Core scaffold development |

| Azido-functionalized PEG | PEGylated triazole derivative | Improving pharmacokinetic properties |

| Azido-sugars | Glycoconjugate synthesis | Bioactive molecule development |

Beyond click chemistry, the terminal alkyne can undergo various other transformations. The Sonogashira coupling is a prominent example, enabling the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This palladium- and copper-cocatalyzed cross-coupling reaction is a powerful tool for constructing conjugated enynes and arylalkynes under mild conditions. libretexts.orgnih.gov The reaction typically requires a palladium catalyst, a copper(I) co-catalyst (such as CuI), and an amine base. wikipedia.orgcetjournal.it

The Mannich reaction represents another route for functionalization. While classically a three-component reaction involving an amine, a non-enolizable aldehyde, and an active methylene (B1212753) compound, variations exist for alkynes. wikipedia.orgnih.gov In the context of terminal alkynes, this reaction can be used to synthesize propargylamines, which are valuable synthetic intermediates.

Further functionalization can be achieved through methods like the Cadiot-Chodkiewicz coupling for creating unsymmetrical diynes or various hydro-element addition reactions (e.g., hydroboration, hydrosilylation) to generate functionalized alkenes.

Reactions Involving the Amine Functionality

The primary amine group serves as a key nucleophilic site and a handle for building more complex molecular scaffolds.

The primary amine of this compound is a versatile nucleophile that can participate in a wide range of reactions to build more complex molecular architectures. It can undergo N-alkylation with alkyl halides or reductive amination with aldehydes and ketones to form secondary or tertiary amines. These reactions are fundamental in elaborating the molecular scaffold, allowing for the introduction of new functional groups and the modulation of the compound's physicochemical properties. The introduction of specific amine-containing side chains is a common strategy in drug discovery to enhance biological activity or target engagement. nih.gov

One of the most fundamental transformations of the primary amine is its reaction with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form a stable amide bond. nih.govsemanticscholar.org This reaction is central to the synthesis of peptides and countless pharmaceutical agents. nih.gov A variety of coupling reagents (e.g., DCC, EDC, HATU) can be used to facilitate amide bond formation directly from carboxylic acids under mild conditions. Alternatively, solvent-free methods are being developed as more environmentally friendly approaches to amide synthesis. semanticscholar.orgresearchgate.net

Table 2: Examples of Amide Bond Formation Reactions This table provides illustrative examples of reagents that could be used to form amides with this compound.

| Reagent Type | Specific Example | Product Type |

|---|---|---|

| Acyl Chloride | Acetyl Chloride | N-acetyl derivative |

| Carboxylic Acid + Coupling Agent | Benzoic Acid + EDC/HOBt | N-benzoyl derivative |

| Anhydride | Acetic Anhydride | N-acetyl derivative |

Beyond amides, the amine can react with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) linkages, respectively. These functional groups are also prevalent in biologically active compounds and offer different hydrogen bonding capabilities compared to amides.

Mechanistic Investigations and Theoretical Studies

Reaction Mechanism Elucidation in Synthetic Pathways

The formation of 1-phenylbut-3-yn-1-amine (B1355056) would typically involve the reaction of benzaldehyde, an amine source, and a but-3-yn-1-yl nucleophile, often in the presence of a catalyst. The elucidation of the precise mechanism of such reactions often relies on a combination of computational and experimental techniques.

Computational Chemistry Approaches (e.g., DFT Studies)

Density Functional Theory (DFT) is a powerful computational tool used to model chemical reactions, calculate the energies of reactants, transition states, and products, and thereby predict the most likely reaction pathway. For the synthesis of propargylamines, DFT studies on related systems have been instrumental in understanding the role of the catalyst and the origins of stereoselectivity.

In a typical catalytic cycle for the asymmetric addition of an alkyne to an imine, DFT calculations can be used to:

Model the catalyst-substrate complex: This involves determining the geometry and electronic structure of the complex formed between the chiral catalyst and the reacting imine.

Locate the transition state: The transition state is the highest energy point along the reaction coordinate and its structure provides insight into how the new carbon-carbon bond is formed.

Calculate activation energies: The energy difference between the catalyst-substrate complex and the transition state determines the rate of the reaction. By comparing the activation energies for the formation of the (R) and (S) enantiomers, the enantioselectivity of the reaction can be predicted.

For the synthesis of 1-phenylbut-3-yn-1-amine, a DFT study would likely investigate the interaction of a chiral ligand-metal complex with the N-substituted imine derived from benzaldehyde. The calculations would aim to identify the most stable transition state geometry that leads to the preferential formation of one enantiomer over the other.

Kinetic Isotope Effects (KIEs) in Catalytic Processes

Kinetic Isotope Effects (KIEs) are a valuable experimental tool for probing reaction mechanisms. A KIE is the change in the rate of a reaction when an atom in one of the reactants is replaced with one of its heavier isotopes. For the synthesis of 1-phenylbut-3-yn-1-amine, a primary KIE would be expected if the C-H bond of the terminal alkyne (but-3-yne) is broken in the rate-determining step of the reaction.

The magnitude of the KIE can provide information about the nature of the transition state. For example, a large primary KIE suggests a transition state in which the C-H bond is significantly weakened. Conversely, a small or non-existent KIE would indicate that C-H bond breaking is not involved in the rate-determining step.

While no specific KIE studies on the synthesis of 1-phenylbut-3-yn-1-amine hydrochloride have been reported, studies on similar catalytic alkynylations of imines have utilized this technique to support proposed mechanisms.

Understanding Selectivity in Asymmetric Transformations

The synthesis of a single enantiomer of 1-phenylbut-3-yn-1-amine requires an asymmetric transformation, typically employing a chiral catalyst. Understanding the factors that govern the enantioselectivity of these reactions is a key focus of mechanistic studies.

Enantioselectivity-Determining Transition State Geometries

As mentioned in the context of DFT studies, the geometry of the transition state is the primary determinant of enantioselectivity. In a well-designed asymmetric catalytic system, the chiral catalyst creates a three-dimensional environment that favors the approach of the nucleophile to one face of the imine over the other.

For the addition of an alkynyl group to an imine, the transition state is often a highly organized assembly involving the metal center, the chiral ligand, the imine substrate, and the alkyne nucleophile. The steric and electronic interactions within this assembly dictate which enantiomer is formed preferentially. Computational modeling of these transition states is essential for rationalizing and predicting the outcomes of asymmetric reactions.

Catalyst-Substrate Interactions and Chiral Recognition

Chiral recognition is the process by which a chiral catalyst distinguishes between the two enantiotopic faces of a prochiral substrate, such as the imine derived from benzaldehyde. This recognition is mediated by non-covalent interactions between the catalyst and the substrate, including:

Steric repulsion: The bulky groups on the chiral ligand can block one face of the imine, forcing the nucleophile to attack from the other, less hindered face.

Hydrogen bonding: Hydrogen bonding between the catalyst and the substrate can help to lock the substrate into a specific orientation, leading to high enantioselectivity.

π-π stacking: Aromatic rings in the catalyst and the substrate can interact through π-π stacking, which can also contribute to the organization of the transition state.

The precise nature of these interactions is highly dependent on the specific catalyst and substrate used. While direct studies on this compound are lacking, the principles of chiral recognition established in the broader field of asymmetric catalysis would undoubtedly apply to its synthesis.

Applications in Medicinal Chemistry and Pharmaceutical Research

Building Block for Drug Discovery

The reactivity of the amino and alkyne functionalities, coupled with the stereochemical possibilities, positions 1-Phenylbut-3-yn-1-amine (B1355056) hydrochloride as a valuable starting material for creating diverse molecular architectures for drug discovery programs.

Intermediate in the Synthesis of Pharmaceutical Agents

Propargylamines are known intermediates in the synthesis of various pharmaceutical agents. The terminal alkyne can participate in a variety of chemical transformations, including click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and Mannich reactions, allowing for the introduction of diverse substituents. The primary amine can be readily acylated, alkylated, or used in the formation of heterocyclic rings. While specific examples of marketed drugs synthesized directly from 1-Phenylbut-3-yn-1-amine hydrochloride are not readily found in the literature, its structural elements are present in various biologically active compounds. For instance, related chiral amino alcohols are key intermediates in the synthesis of drugs like fluoxetine (B1211875) and tomoxetine. nih.gov

Precursor for Anticancer Agents

The development of novel anticancer agents is a major focus of medicinal chemistry. google.commdpi.comsigmaaldrich.com Many anticancer compounds feature nitrogen-containing heterocycles and aromatic moieties. The phenylbutynamine scaffold could potentially be elaborated into structures with anticancer activity. For example, the alkyne group could be used to link the molecule to other pharmacophores known to interact with biological targets in cancer cells, such as kinases or tubulin. google.com The synthesis of quinazoline (B50416) derivatives, a class of compounds known for their anticancer properties, often involves intermediates with amine functionalities. google.com

Table 1: Hypothetical Anticancer Agent Precursors Derived from 1-Phenylbut-3-yn-1-amine

| Precursor ID | Modification of 1-Phenylbut-3-yn-1-amine | Potential Target Class |

|---|---|---|

| PCA-001 | Cycloaddition of the alkyne with an azide-containing pharmacophore | Kinase Inhibitors |

| PCA-002 | N-Arylation of the amine with a substituted quinazoline | Tubulin Binders |

| PCA-003 | Sonogashira coupling of the alkyne with a halogenated heterocycle | DNA Intercalators |

Note: This table presents hypothetical examples for illustrative purposes, as specific research on this compound as an anticancer precursor is limited in the searched literature.

Role in Anti-inflammatory Drug Development

Chronic inflammation is implicated in a wide range of diseases, and the development of new anti-inflammatory drugs remains an active area of research. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics in this area. nih.gov The synthesis of novel anti-inflammatory agents often involves the creation of complex molecules containing amide and heterocyclic motifs. The primary amine of this compound could be readily converted to various amides, and the alkyne could serve as a handle for further molecular elaboration, potentially leading to new anti-inflammatory candidates.

Development of Biologically Active Scaffolds

The inherent reactivity of this compound allows for its use in the construction of diverse molecular scaffolds, which can then be screened for various biological activities.

Synthesis of Heterocyclic Compounds Incorporating the Phenylbutynamine Moiety

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and are core structures in a vast number of approved drugs. google.com The functional groups of this compound are well-suited for the synthesis of various heterocyclic systems. The amino group can be a key component in the formation of rings such as pyrazoles, imidazoles, and pyridines through condensation reactions with appropriate partners. The alkyne can be involved in cyclization reactions to form a variety of heterocyclic structures. The synthesis of bioactive heterocycles is a cornerstone of drug discovery.

Table 2: Potential Heterocyclic Scaffolds from 1-Phenylbut-3-yn-1-amine

| Heterocyclic Class | Synthetic Strategy | Potential Biological Activity |

|---|---|---|

| 1,2,3-Triazoles | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) | Diverse (Anticancer, Antimicrobial) |

| Pyrroles | Paal-Knorr synthesis with a 1,4-dicarbonyl compound | Various |

| Isoquinolines | Bischler-Napieralski or Pictet-Spengler type cyclizations | CNS agents, Vasodilators |

Note: This table outlines potential synthetic routes to heterocyclic scaffolds. Specific examples starting from this compound require further investigation.

Chiral Building Block for Complex Molecule Synthesis

Chiral amines are fundamental building blocks in asymmetric synthesis, enabling the stereoselective construction of complex molecules, including natural products and pharmaceuticals. The presence of a stereocenter in this compound makes its resolved enantiomers valuable starting materials. The use of a single enantiomer can be crucial for achieving the desired pharmacological activity and avoiding potential side effects associated with the other enantiomer. The resolved chiral amine can be used to introduce a specific stereochemistry into a target molecule, which is often a critical determinant of its biological function. The asymmetric synthesis of amines is a well-established field, employing various methods to achieve high enantiomeric purity.

Considerations for Pharmacological Development

The development of any new chemical entity into a therapeutic agent requires careful consideration of its pharmacological properties. For this compound, a compound belonging to the propargylamine (B41283) class, key aspects of its potential pharmacological development revolve around its stereochemistry and the potential for structural modifications to optimize its biological activity.

Chirality and Enantiomeric Purity in Drug Efficacy and Safety

The presence of a chiral center in 1-Phenylbut-3-yn-1-amine means that it can exist as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. This disparity arises from the three-dimensional nature of interactions between the drug molecule and its biological target, such as an enzyme or a receptor.

For propargylamine-based monoamine oxidase (MAO) inhibitors, the stereochemistry at the carbon atom bearing the amine and phenyl groups is often crucial for selective and potent inhibition. A prominent example is rasagiline, a potent and selective irreversible inhibitor of MAO-B used in the treatment of Parkinson's disease. nih.govnih.gov Rasagiline is the (R)-enantiomer of N-propargyl-1-aminoindan. Its (S)-enantiomer is significantly less active as an MAO-B inhibitor. This highlights the critical importance of enantiomeric purity for therapeutic efficacy.

The differential activity of enantiomers can be attributed to the specific binding orientation required for optimal interaction with the active site of the target enzyme. In the case of MAO inhibitors, one enantiomer may fit more precisely into the enzyme's binding pocket, leading to a more effective and sustained inhibition.

The synthesis of a single, desired enantiomer, known as asymmetric synthesis, is therefore a critical consideration in the pharmacological development of chiral compounds like 1-Phenylbut-3-yn-1-amine. researchgate.netmdpi.com The use of a single enantiomer can lead to a more favorable therapeutic profile by:

Increasing Potency: The therapeutic effect can be attributed to a single isomer, allowing for lower effective doses.

Improving Selectivity: One enantiomer may be more selective for the intended target, reducing off-target effects and potential side effects.

Simplifying Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profiles of enantiomers can differ, and using a single isomer can lead to more predictable pharmacokinetics.

Table 1: Comparison of Biological Activity of Enantiomers for a Related MAO Inhibitor

| Compound | Enantiomer | Target | Potency (IC₅₀) | Reference |

| Rasagiline | (R)-enantiomer | MAO-B | High | nih.govnih.gov |

| (S)-enantiomer | MAO-B | Low |

Structural Modification for Enhanced Biological Activity

The chemical structure of this compound offers several avenues for modification to potentially enhance its biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies of related monoamine oxidase inhibitors provide valuable insights into which modifications may be most fruitful. nih.govnih.gov

The core pharmacophore of many MAO inhibitors consists of an aromatic ring and a propargylamine moiety, both of which are present in 1-Phenylbut-3-yn-1-amine. nih.gov Modifications can be systematically made to different parts of the molecule:

Aromatic Ring Substitution: The nature, position, and number of substituents on the phenyl ring can significantly influence potency and selectivity for MAO-A versus MAO-B. For example, studies on other phenylalkylamine derivatives have shown that electron-withdrawing or electron-donating groups can alter the electronic properties of the ring and affect its interaction with the enzyme's active site. nih.gov In some series of inhibitors, hydroxyl substitution has been shown to favor inhibition of MAO-A, while methoxy (B1213986) substitution can lead to highly selective MAO-B inhibitors. nih.gov

Modifications to the Alkynyl Group: The terminal alkyne of the propargylamine group is critical for the irreversible inhibition of MAO through covalent binding to the enzyme's flavin cofactor. While this group is generally conserved, modifications to the chain connecting it to the chiral center could be explored to optimize positioning within the active site.

Amine Substituents: The primary amine of 1-Phenylbut-3-yn-1-amine could be a target for modification. N-alkylation, for instance, could alter the compound's lipophilicity and ability to cross the blood-brain barrier, which is a crucial factor for drugs targeting central nervous system disorders.

The goal of such structural modifications is to improve the therapeutic index of the compound by maximizing its desired pharmacological effect while minimizing any unwanted side effects. This is often an iterative process involving the synthesis of a series of analogs and their subsequent biological evaluation. nih.gov

Table 2: Examples of Structural Modifications and Their Effects in Related Phenylalkylamine MAO Inhibitors

| Base Structure | Modification | Observed Effect on Activity | Reference |

| 2-Phenylallylamine | 4-Methoxy substitution on phenyl ring | Increased selectivity for MAO-B | nih.gov |

| 2-Phenylallylamine | Hydroxyl substitution on phenyl ring | Favored inhibition of MAO-A | nih.gov |

| 1-Methyl-3-phenylpyrrole | Electron-withdrawing substituent on phenyl ring | Enhanced MAO-B inhibition potency | nih.gov |

Note: This table provides examples from related classes of compounds to illustrate the principles of structural modification, as specific SAR data for this compound is not available in the searched literature.

Advanced Research Directions and Future Perspectives

Exploration of Novel Catalytic Systems

The synthesis of propargylamines, including 1-Phenylbut-3-yn-1-amine (B1355056), is heavily reliant on catalytic methods, with the aldehyde-alkyne-amine (A3) coupling reaction being a primary route. researchgate.netrsc.org Future research is centered on discovering and optimizing catalysts to enhance efficiency, selectivity, and substrate scope.

A significant area of investigation is asymmetric catalysis to produce enantiomerically pure propargylamines, which are crucial for pharmaceutical applications. researchgate.net This involves the development of chiral catalysts, including those based on copper complexes with chiral ligands like PyBox and (R)-quinap, which have demonstrated high enantioselectivity in alkyne-imine additions. organic-chemistry.orgrsc.org Dual catalytic systems, combining organocatalysts with transition metals like nickel, are also being explored to achieve challenging asymmetric transformations, such as the α-propargylation of amino acids. nih.gov

Another key direction is the development of metal-free catalytic systems to address the environmental and economic concerns associated with metal catalysts. researchgate.netrsc.org These approaches often utilize organocatalysts or rely on tandem reactions under metal-free conditions, providing a greener alternative for propargylamine (B41283) synthesis. rsc.orgresearchgate.net

Furthermore, research into nanocatalysts is gaining traction. For instance, a novel CuO/MnO2 nanocomposite has been shown to be an efficient and recyclable catalyst for the multicomponent synthesis of propargylamines under solvent-free conditions. iau.ir Similarly, catalysts like copper nanoparticles supported on titania (CuNPs/TiO2) and magnetically recoverable copper nanoparticles offer high efficiency and ease of separation, aligning with sustainable chemistry goals. nih.gov

The table below summarizes various innovative catalytic systems being explored for propargylamine synthesis, a class of compounds to which 1-Phenylbut-3-yn-1-amine hydrochloride belongs.

| Catalyst Type | Example(s) | Key Advantages | Research Focus |

| Asymmetric Catalysts | Cu(I)/PyBox complexes, Chiral Aldehyde/Nickel dual systems. rsc.orgnih.gov | High enantioselectivity, production of chiral amines. researchgate.netacs.org | Synthesis of stereochemically defined pharmaceutical intermediates. |

| Metal-Free Catalysts | Brønsted base catalysis, DBU. researchgate.netresearchgate.net | Avoids toxic metal waste, lower cost. rsc.org | Green and sustainable synthesis protocols. |

| Nanocatalysts | CuO/MnO2, Magnetite-supported copper nanoparticles. iau.irnih.gov | High surface area, recyclability, high efficiency. nih.gov | Development of robust and reusable catalytic systems. |

| Immobilized Catalysts | Polymer-supported Cu(II)-bipyridine complex. acs.org | Ease of recovery and reuse, suitable for flow chemistry. acs.org | Large-scale, sustainable industrial production. |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the synthetic strategies for this compound and its analogs. The focus is on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

A major thrust is the move towards solvent-free reactions . researchgate.net Many A3 coupling reactions can be performed under neat or solvent-free conditions, often with improved yields and shorter reaction times. rsc.orgmdpi.com This approach drastically reduces the use of volatile organic compounds (VOCs), which are a major source of industrial pollution. nih.gov For example, a polymer-supported copper(II)-bipyridine complex has been used for A3 coupling at the parts-per-million (ppm) level under solvent-free conditions, achieving excellent atom economy. acs.org

The use of water as a reaction medium is another key green strategy. rsc.org Water is a non-toxic, non-flammable, and inexpensive solvent. Several catalytic systems, including those based on gold, silver, and N-heterocyclic carbene (NHC) complexes, have been successfully employed for A3 coupling reactions in water. organic-chemistry.orgmdpi.comnih.gov

The following table highlights key green chemistry strategies applied to propargylamine synthesis.

| Green Chemistry Principle | Approach | Example | Benefit |

| Waste Prevention | Solvent-free synthesis. rsc.org | A3 coupling using a recyclable ZnO nanoparticle catalyst without solvent. nih.gov | Eliminates solvent waste, improves atom economy. |

| Safer Solvents | Use of water as a reaction medium. researchgate.net | Gold(III) salen complex-catalyzed three-component coupling in water. organic-chemistry.org | Non-toxic, non-flammable, and environmentally benign. |

| Catalysis | Use of recyclable, heterogeneous catalysts. iau.ir | Magnetically recoverable Cu(II)-imine ligand@SiO2@Fe3O4 catalyst. nih.gov | Reduces catalyst waste and contamination of the product. |

| Atom Economy | Multicomponent reactions (MCRs). rsc.org | One-pot, three-component A3 coupling reaction. researchgate.net | Maximizes the incorporation of starting materials into the final product. |

Integration with Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, is emerging as a powerful technology for the production of active pharmaceutical ingredients (APIs) and their intermediates. nih.govrsc.org Its integration into the synthesis of this compound offers significant advantages over traditional batch processing, including enhanced safety, improved efficiency, and easier scalability. nih.gov

Flow reactors provide superior heat and mass transfer due to their high surface-area-to-volume ratio. rsc.org This allows for precise control over reaction parameters such as temperature and pressure, enabling reactions to be run under conditions that would be hazardous in a large-scale batch reactor. nih.gov For instance, a continuous-flow process for propargylamine synthesis in water has been demonstrated at temperatures higher than the solvent's boiling point, leading to significantly higher yields compared to batch reactors. rsc.org

The combination of flow chemistry with other enabling technologies, such as microwave irradiation (MACOS) , can further accelerate reactions. nih.gov A protocol using MACOS with copper or gold thin-film catalysts has been developed for the rapid synthesis of propargylamines, demonstrating high conversion rates across a diverse range of substrates. nih.gov

Furthermore, flow systems are ideally suited for use with immobilized catalysts . whiterose.ac.ukthieme-connect.de Packed-bed reactors containing a solid-supported catalyst allow the product to flow through continuously while the catalyst remains in the reactor, simplifying purification and enabling long-term, uninterrupted production. This approach has been explored for the synthesis of chiral amines using immobilized enzymes and organocatalysts. whiterose.ac.ukthieme-connect.de

Computational Design of Novel Derivatives

Computational chemistry and in silico modeling are becoming indispensable tools in modern drug discovery and materials science. nih.gov These methods can be used to design novel derivatives of 1-Phenylbut-3-yn-1-amine with tailored properties, accelerating the discovery process and reducing the need for extensive empirical screening.

By employing techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, researchers can predict the biological activity of hypothetical derivatives. nih.govnih.gov For example, in silico methods are used to design molecules that can act as inhibitors for specific enzymes by modeling their interaction with the protein's active site. nih.govmdpi.com Given that the propargylamine scaffold is present in several bioactive compounds, these computational tools can guide the synthesis of new 1-Phenylbut-3-yn-1-amine derivatives with enhanced therapeutic potential.

Computational studies are also vital for understanding reaction mechanisms and optimizing catalysts. acs.org Quantum chemical modeling can elucidate the transition states and energy profiles of catalytic cycles, providing insights that can lead to the design of more efficient and selective catalysts for the synthesis of the target molecule and its derivatives.

The alkyne group in 1-Phenylbut-3-yn-1-amine is a particularly valuable functional handle for "click" chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new chemical entities. nih.govmdpi.com Computational design can be used to plan the synthesis of complex molecules by linking alkyne-tagged building blocks like 1-Phenylbut-3-yn-1-amine to other molecules containing a complementary azide (B81097) group, facilitating applications in chemical biology and materials science. nih.govrsc.org

Potential for Materials Science Applications

The structural features of 1-Phenylbut-3-yn-1-amine, specifically the phenylacetylene (B144264) moiety, suggest significant potential for its use as a monomer in the development of advanced functional polymers. Poly(phenylacetylene) (PPA) and its derivatives are a class of conjugated polymers known for their unique electronic and optical properties. pku.edu.cnmdpi.com

One promising application is in the creation of conductive polymers . wikipedia.org PPA-based materials can exhibit semiconductor or metallic conductivity upon doping, making them suitable for applications in "plastic electronics" such as organic light-emitting diodes (OLEDs), transistors, and sensors. mdpi.comamerican.edu The amine functionality in 1-Phenylbut-3-yn-1-amine could be used to further tune the electronic properties or to anchor the polymer to surfaces.

PPA derivatives are also being investigated as high-performance carbon precursors . osti.gov The high carbon content and conjugated structure of these polymers allow them to be converted into carbon materials with very high yields (up to 90%). osti.gov This makes them attractive precursors for producing carbon fibers or other carbon-based materials for high-strength composites and energy storage applications.

Furthermore, the rigid, helical structures that PPAs can adopt open up possibilities in supramolecular chemistry and chiral materials. pku.edu.cn Polymers derived from chiral monomers like an enantiomer of 1-Phenylbut-3-yn-1-amine could form stable, one-handed helical structures, which are of interest for chiroptical devices and asymmetric catalysis. The ability of PPA derivatives to interact with and disperse carbon nanotubes also points to their use in creating advanced nanocomposites with enhanced mechanical and electrical properties. pku.edu.cnmdpi.com Substituted polyacetylenes have also shown promise in membrane technology for gas and liquid separations. mdpi.com

常见问题

What are the optimized synthetic routes for 1-phenylbut-3-yn-1-amine hydrochloride, and how do reaction conditions influence yield and purity?

Level: Intermediate/Advanced

Answer:

The synthesis of this compound typically involves palladium/copper-catalyzed cross-coupling reactions. A validated method uses a Schlenk flask with [Pd(PPh₃)₃Cl₂] (0.1 eq), CuI (0.2 eq), and trimethylsilylacetylene in degassed Et₃N at 80°C for 48 hours, yielding ~42% after purification . Critical factors include:

- Catalyst ratio: Excess CuI minimizes side reactions.

- Temperature control: Prolonged heating at 80°C ensures complete alkyne coupling.

- Purification: Silica gel chromatography with ethyl acetate/pentane (1:4) removes unreacted precursors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。